molecular formula C8H7BrN2 B1449881 3-bromo-2-methyl-2H-indazole CAS No. 457891-25-7

3-bromo-2-methyl-2H-indazole

Cat. No.: B1449881
CAS No.: 457891-25-7
M. Wt: 211.06 g/mol
InChI Key: UWXIGNYYDSUWOH-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Biochemical Analysis

Biochemical Properties

3-bromo-2-methyl-2H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt the signaling pathways that regulate cell proliferation and survival . This disruption can lead to reduced cell growth and increased apoptosis, particularly in cancer cells. Furthermore, this compound has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of specific enzymes, this compound can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of downstream effects, altering various cellular processes. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, potentially diminishing its therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, enhancing or diminishing the compound’s biological effects . Additionally, this compound can influence metabolic flux, altering the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of this compound can affect its biological activity, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting various signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods typically provide good yields and minimize the formation of byproducts.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions include substituted indazoles, oxides, and reduced derivatives, which can be further utilized in various applications.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-methyl-2H-indazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The methyl group at the second position also contributes to its distinct chemical behavior compared to other indazole derivatives.

Properties

IUPAC Name

3-bromo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXIGNYYDSUWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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